molecular formula C14H19NO3 B3110161 Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate CAS No. 1785367-12-5

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate

Cat. No. B3110161
CAS RN: 1785367-12-5
M. Wt: 249.3 g/mol
InChI Key: NLAUJJUTPTUEAA-UHFFFAOYSA-N
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Description

Tert-butyl (7-hydroxy-2,3-dihydro-1h-inden-1-yl)carbamate is a chemical compound with the CAS Number: 1785367-12-5. It has a molecular weight of 249.31 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-8-7-9-5-4-6-11(16)12(9)10/h4-6,10,16H,7-8H2,1-3H3, (H,15,17) .


Physical And Chemical Properties Analysis

This compound is a solid substance . The storage temperature is not specified .

Scientific Research Applications

Crystal Structures and Chemical Bonding

Tert-butyl carbamates are studied for their unique structural properties. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate exhibits interesting crystal structures due to simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis and Applications in Organic Chemistry

The synthesis of tert-butyl carbamates, like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, demonstrates their role as intermediates in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014). These compounds are synthesized through multiple steps, including esterification and reduction, highlighting their complexity and importance in medicinal chemistry.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, is a significant area of research. This process involves lipase-catalyzed transesterification, leading to optically pure enantiomers, which are vital for chiral synthesis in organic chemistry (Piovan et al., 2011).

Chemical Transformations and Building Blocks

Tert-butyl carbamates are also explored as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with organometallics to produce N-(Boc)hydroxylamines, demonstrating their versatility as chemical intermediates (Guinchard et al., 2005).

Photoredox-Catalyzed Cascade Reactions

Photoredox-catalyzed reactions involving tert-butyl carbamates, such as the amination of o-hydroxyarylenaminones, are another area of research. These reactions enable the assembly of various compounds under mild conditions, showcasing the role of tert-butyl carbamates in advanced organic synthesis (Wang et al., 2022).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The precautionary statements include P261 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl N-(7-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-8-7-9-5-4-6-11(16)12(9)10/h4-6,10,16H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAUJJUTPTUEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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